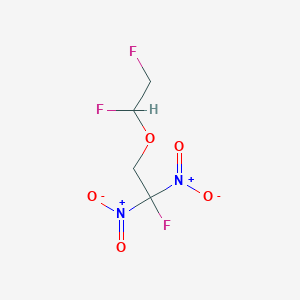![molecular formula C13H21NS2 B14497810 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione CAS No. 65127-81-3](/img/structure/B14497810.png)
5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science . In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione involves its interaction with specific molecular targets and pathways . In medicinal applications, it may interact with enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring structure but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific substituents, which may confer unique properties and applications compared to other thiophene derivatives.
Eigenschaften
CAS-Nummer |
65127-81-3 |
|---|---|
Molekularformel |
C13H21NS2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
5-ethyl-3-(hexyliminomethyl)thiophene-2-thiol |
InChI |
InChI=1S/C13H21NS2/c1-3-5-6-7-8-14-10-11-9-12(4-2)16-13(11)15/h9-10,15H,3-8H2,1-2H3 |
InChI-Schlüssel |
CVLMALGYFSRLFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=CC1=C(SC(=C1)CC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


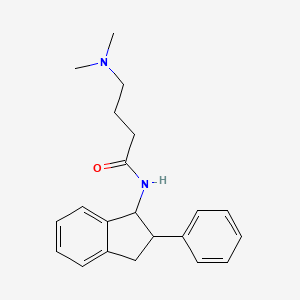
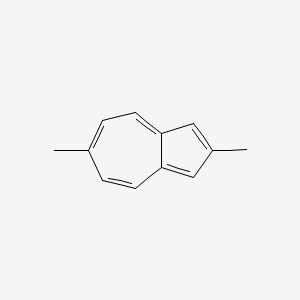
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
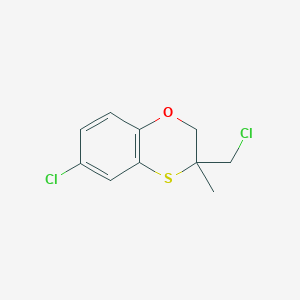
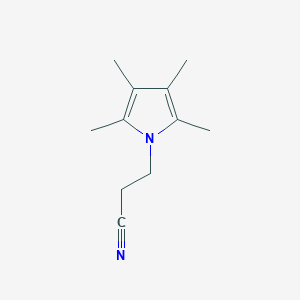
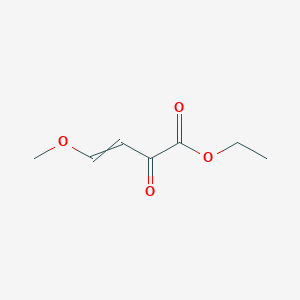

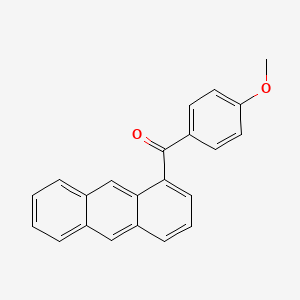
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
